2-Amino-3-isopropylbenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

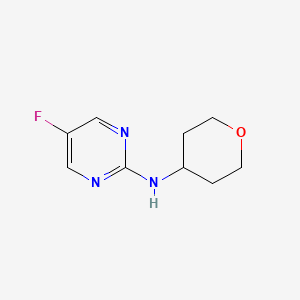

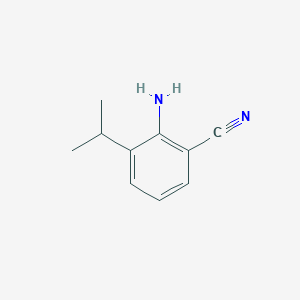

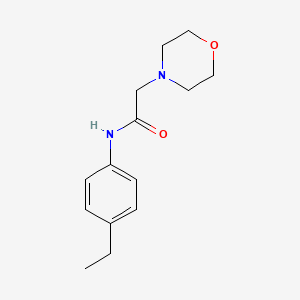

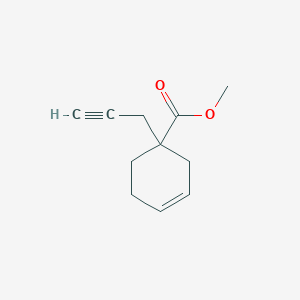

2-Amino-3-isopropylbenzonitrile is an organic compound that belongs to the class of aromatic nitriles. It has a CAS Number of 1369893-57-1 and a molecular weight of 160.22 . The compound is widely used as an initiator for free radical reactions in various organic chemical reactions.

Molecular Structure Analysis

The molecular structure of 2-Amino-3-isopropylbenzonitrile is represented by the linear formula C10H12N2 . The InChI code for the compound is 1S/C10H12N2/c1-7(2)9-5-3-4-8(6-11)10(9)12/h3-5,7H,12H2,1-2H3 .Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-3-isopropylbenzonitrile are not available, it’s known that amines, a group to which this compound belongs, can undergo a variety of reactions. For instance, they can be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis

The compound has a molecular weight of 160.22 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique

Synthesis of 1,2,3-Triazole Derivatives

2-Amino-3-isopropylbenzonitrile serves as a precursor in the synthesis of 1,2,3-triazole derivatives. These derivatives are synthesized through a Cu(I)-catalyzed [3+2] dipolar cycloaddition reaction, which is a cornerstone in click chemistry . The triazole ring is a versatile scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to engage in hydrogen bonding and π-stacking interactions.

Antimicrobial Agents

The compound has been used to create antimicrobial agents. Specifically, it has been incorporated into 1,2,3-triazole hybrids with amine-ester functionality, showing moderate to excellent activity against various microbial strains, including S. aureus and E. coli . This highlights its potential in developing new treatments for infectious diseases.

Pharmacological Research

The compound’s derivatives, particularly those containing the triazole ring, have a broad spectrum of pharmacological activities. They can be explored for their potential as antiviral, antioxidant, antidiabetic, anticancer, antitubercular, antimalarial, and anti-leishmanial agents .

ADME Profiling

2-Amino-3-isopropylbenzonitrile and its derivatives can be subjected to ADME (Absorption, Distribution, Metabolism, and Excretion) analysis to predict their pharmacokinetic properties. This is crucial for assessing the potential of these compounds as drug candidates .

Propriétés

IUPAC Name |

2-amino-3-propan-2-ylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7(2)9-5-3-4-8(6-11)10(9)12/h3-5,7H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINTUEPMQBDCEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=C1N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-isopropylbenzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2929214.png)

![4-[({2-Methylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid](/img/structure/B2929219.png)

![3-(4-Acetylphenoxy)-4-(3-bromophenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2929220.png)

![2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide](/img/structure/B2929221.png)

amine](/img/structure/B2929225.png)

![N-[1-(Cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2929231.png)